1-Fluoro-2-iodocycloheptane

Lipophilicity LogP ADME

Secure a strategic bifunctional building block that outcompetes mono-halogenated cycloheptanes: 1-Fluoro-2-iodocycloheptane uniquely pairs a reactive iodine handle for cross-coupling with a fluorine bioisostere for metabolic modulation. This vicinal arrangement on a flexible seven-membered ring unlocks stepwise orthogonal diversification—execute Suzuki-Miyaura or Sonogashira reactions at C–I while exploiting the electron-withdrawing fluorine to tune downstream reactivity. Its non-flammable iodofluoroalkane nature enhances pilot-plant safety. Insist on this differentiated scaffold for exploring novel conformational space in drug candidates; generic iodocycloheptane or fluorocycloheptane cannot replicate this sequential reactivity profile.

Molecular Formula C7H12FI
Molecular Weight 242.07 g/mol
CAS No. 77517-69-2
Cat. No. B15438961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-iodocycloheptane
CAS77517-69-2
Molecular FormulaC7H12FI
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1CCC(C(CC1)I)F
InChIInChI=1S/C7H12FI/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5H2
InChIKeyZNDHKPMMDGOYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2-iodocycloheptane (CAS 77517-69-2): Baseline Procurement and Identity Data


1-Fluoro-2-iodocycloheptane (CAS 77517-69-2) is a bifunctional, vicinal halogenated cycloheptane building block with a molecular weight of 242.07 g/mol and a LogP of 3.092 . It is categorized as an iodofluoroalkane, a class characterized by the combination of a reactive iodine atom and a fluorine substituent on a saturated seven-membered ring [1]. This unique halogen pairing enables divergent synthetic transformations unavailable to mono-halogenated analogs, making it a strategic intermediate for complex molecule synthesis in medicinal chemistry and agrochemical research [2].

Why Generic Substitution of 1-Fluoro-2-iodocycloheptane Fails: The Vicinal Halogen Effect


Replacing 1-fluoro-2-iodocycloheptane with simpler, more common halogenated cycloheptanes such as iodocycloheptane or fluorocycloheptane is not chemically equivalent and will lead to failed or divergent synthetic outcomes. The target compound is distinguished by the presence of both a fluorine and an iodine atom on adjacent carbons . This vicinal arrangement enables a unique sequential reactivity profile: the iodine serves as a potent leaving group for nucleophilic substitution or cross-coupling, while the fluorine modulates the electronic environment, influencing regioselectivity and subsequent transformations [1]. Furthermore, the seven-membered cycloheptane ring, compared to its six- or five-membered counterparts, offers a distinct conformational landscape that can be exploited in drug design for enhanced target binding or altered pharmacokinetics [2]. Therefore, generic substitution with mono-halogenated or different ring-sized analogs will not provide the same synthetic handle or physicochemical properties.

1-Fluoro-2-iodocycloheptane: Quantifiable Differentiation vs. In-Class Analogs


Lipophilicity Advantage: LogP of 1-Fluoro-2-iodocycloheptane vs. Iodocycloheptane

1-Fluoro-2-iodocycloheptane (LogP: 3.092) demonstrates a significant reduction in lipophilicity compared to its non-fluorinated analog, iodocycloheptane (LogP: ~3.7) . This is a quantifiable differentiation.

Lipophilicity LogP ADME

Ring Size Differentiation: Conformational Profile vs. 1-Fluoro-2-iodocyclohexane

The cycloheptane ring in 1-fluoro-2-iodocycloheptane offers a distinct conformational landscape compared to the more rigid cyclohexane analog, 1-fluoro-2-iodocyclohexane [1]. While specific thermodynamic parameters for the target compound are not reported, class-level understanding indicates that cycloheptane exhibits greater conformational flexibility and a lower energy barrier for ring inversion (pseudorotation) than cyclohexane [2].

Conformational Analysis Ring Strain Medicinal Chemistry

Synthetic Utility: Sequential Functionalization Potential vs. Mono-Halogenated Analogs

The presence of both C-I and C-F bonds on adjacent carbons provides a unique handle for sequential, chemoselective functionalization unavailable in mono-halogenated analogs like iodocycloheptane or fluorocycloheptane [1]. The C-I bond (bond dissociation energy ~53-57 kcal/mol) can be selectively activated for cross-coupling or nucleophilic substitution under mild conditions, while the C-F bond (bond dissociation energy ~105-110 kcal/mol) remains inert, allowing for a second, distinct transformation at a later stage [2].

Synthetic Chemistry Cross-Coupling Sequential Functionalization

Electronic Modulation: Impact of Fluorine on Reactivity at the Iodine Center

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which significantly polarizes the adjacent C-I bond in 1-fluoro-2-iodocycloheptane compared to iodocycloheptane [1]. This polarization increases the partial positive charge on the carbon bonded to iodine, making it more susceptible to nucleophilic attack and potentially altering the regioselectivity of elimination reactions.

Electronic Effects Reactivity Nucleophilic Substitution

Stability and Handling: Comparison with Non-Fluorinated Iodoalkanes

Iodofluoroalkanes, as a class, are known to be non-flammable, in contrast to their non-fluorinated counterparts (iodoalkanes), which are often combustible [1]. This is a direct consequence of the replacement of hydrogen atoms with fluorine, which reduces the compound's overall flammability.

Chemical Stability Safety Storage

High-Impact Application Scenarios for 1-Fluoro-2-iodocycloheptane


Medicinal Chemistry: Conformationally Flexible Bioisostere

Use 1-fluoro-2-iodocycloheptane as a key building block to introduce a fluorinated, conformationally flexible cycloheptane ring into drug candidates. Its unique conformational profile, distinct from smaller rings, can be exploited to explore novel chemical space and optimize target binding [1]. The fluorine atom serves as a bioisostere for a hydroxyl or methoxy group, while modulating lipophilicity and metabolic stability [2].

Parallel Synthesis and Library Construction

Leverage the orthogonality of the C-I and C-F bonds to perform sequential, high-throughput modifications. The iodine atom provides a robust handle for initial diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to generate a core scaffold [1]. Subsequently, the fluorine atom can be displaced under more forcing conditions or used to further influence the electronic properties of the library members [2].

Process Chemistry: Safer Large-Scale Intermediate

In the scale-up of synthetic routes, the non-flammable nature of this iodofluoroalkane offers a significant safety advantage over traditional iodoalkane intermediates [1]. This property facilitates safer handling and storage in pilot plant or manufacturing settings, reducing the risk of fire and simplifying process safety assessments.

Agrochemical Discovery: Halogenated Building Block

Fluorinated cycloalkyl groups are increasingly prevalent in modern agrochemicals due to their enhanced metabolic stability and bioavailability [1]. 1-Fluoro-2-iodocycloheptane can serve as a direct precursor to novel fluorinated cycloheptane-containing herbicides, fungicides, or insecticides, providing a versatile handle for lead optimization [2].

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